6-phenyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-Phenyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative . It is a member of pyridazines and its molecular formula is C10H10N2O . The solubility of this compound has been studied in different mixtures of polyethylene glycol 400 (PEG 400) and water .
Synthesis Analysis
The synthesis of a similar compound, 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, was achieved by reacting 6-phenyl-4,5-dihydropyridazin-3(2H)-one with n-butyl bromide in the presence of potassium carbonate . The structure of the synthesized compound was confirmed based on its FTIR, 1H-NMR, 13C-NMR, and Mass data .Molecular Structure Analysis
The molecular structure of 6-phenyl-4,5-dihydropyridazin-3(2H)-one was confirmed based on its FTIR, 1H-NMR, 13C-NMR, and Mass data .Physical And Chemical Properties Analysis
The molecular weight of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is 174.20 g/mol . The solubility of this compound was determined in different mixtures of polyethylene glycol 400 (PEG 400) and water at temperatures ranging from 293.2 K to 313.2 K and pressure of 0.1 MPa .Scientific Research Applications
Antihypertensive Activity : Several derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for antihypertensive activities. Compounds such as 16, 19, 24, 30, 39, 42, and 45 showed significant antihypertensive activity (Siddiqui, Mishra, & Shaharyar, 2010).
Pharmaceutical and Pesticide Applications : The 3(2H)-Pyridazinone core, which includes 6-phenyl-4,5-dihydropyridazin-3(2H)-ones, is ubiquitous in pharmaceuticals and pesticides. They are used as selective COX-2 inhibitors for treating pain, inflammation, and fever and have applications in treating multiple sclerosis, hypertension, Alzheimer's disease, and more (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).
Synthesis of Pyridazinone Derivatives : Research on the synthesis of various pyridazinone derivatives from 6-phenyl-4,5-dihydropyridazin-3(2H)-ones has been conducted, highlighting its role as a precursor in chemical reactions (Mishra et al., 2010).
Positive Inotropic Agents : These compounds have also been synthesized for their potential as positive inotropic agents, which can increase the strength of cardiac contractions (Abou-Zeid et al., 1997).
Solubility and Thermodynamics : Studies have been conducted on the solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various mixtures, providing insights into its physical properties and potential applications (Imran, 2019).
Antithrombotic Activity : Some derivatives have shown significant antithrombotic activity, making them potential candidates for the development of antihypertensive agents (Siddiqui et al., 2011).
Crystal Structures and Analyses : Research has been conducted on the crystal structures and Hirshfeld surface analyses of certain derivatives, contributing to the understanding of their molecular structures (Dadou et al., 2019).
Inodilators Synthesis and Evaluation : The compound has been evaluated for its potential as an inodilator, a type of drug that can increase cardiac output and decrease blood pressure (Kumar et al., 2008).
COX-2 Inhibitory Activity : Some derivatives have been studied for their cyclooxygenase-2 (COX-2) inhibitory activity, relevant in developing drugs for inflammation and pain relief (Imran, 2020).
Anticonvulsant and Muscle Relaxant Activities : Certain derivatives have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities, showing potential as therapeutic agents (Sharma et al., 2013).
properties
IUPAC Name |
3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYMLDMYPAMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287654 | |
Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
1011-46-7 | |
Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1011-46-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.